molecular formula C26H41N3O5 B13143153 Benzyl ((S)-1-(((R)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Benzyl ((S)-1-(((R)-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B13143153
M. Wt: 475.6 g/mol
InChI Key: MQUQNJIRJAJICL-RJGXRXQPSA-N
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Description

Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate is a complex organic compound with a unique structure that includes multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate typically involves multi-step organic synthesis. One common approach is the use of amino acids as starting materials, which are then subjected to a series of protection, coupling, and deprotection steps to achieve the desired product. The reaction conditions often include the use of protecting groups such as tert-butyl carbamate and benzyl groups to protect the amino and hydroxyl functionalities during the synthesis .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triflic acid, borane, and hydrogen gas. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate involves its interaction with molecular targets such as enzymes. For example, as a carbonic anhydrase inhibitor, it directly coordinates with the catalytic zinc ion, mimicking the binding of bicarbonate . This interaction disrupts the enzyme’s activity, leading to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzyl ((S)-1-((®-1-amino-4-methyl-1-oxopentan-2-yl)((S)-4-methyl-1-oxopentan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate lies in its multiple chiral centers and its ability to interact with specific molecular targets, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C26H41N3O5

Molecular Weight

475.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2R)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)29(23(24(27)31)14-19(5)6)25(32)22(13-18(3)4)28-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H2,27,31)(H,28,33)/t21-,22-,23+/m0/s1

InChI Key

MQUQNJIRJAJICL-RJGXRXQPSA-N

Isomeric SMILES

CC(C)C[C@@H](C=O)N([C@H](CC(C)C)C(=O)N)C(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C=O)N(C(CC(C)C)C(=O)N)C(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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